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molecular formula C6H13BrO2 B141678 Bromoacetaldehyde diethyl acetal CAS No. 2032-35-1

Bromoacetaldehyde diethyl acetal

Cat. No. B141678
M. Wt: 197.07 g/mol
InChI Key: LILXDMFJXYAKMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05116402

Procedure details

To a mixture of 10 g of vinyl acetate and 20 ml of carbon tetrachloride under cooling (temperature 10° C.) 10 ml of carbon tetrachloride and 18.5 g of bromide solution are added. 60 ml of ethanol are added to the mixture and it remains standing for 2 days. The organic phase is washed twice with 50 ml of water, then it is distilled in vacuo.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
18.5 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH:5]=[CH2:6])(=[O:3])[CH3:2].C(Cl)(Cl)(Cl)Cl.[Br-:12].[CH2:13](O)[CH3:14]>>[CH2:5]([O:4][CH:1]([O:3][CH2:13][CH3:14])[CH2:2][Br:12])[CH3:6]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(=O)OC=C
Name
Quantity
20 mL
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
18.5 g
Type
reactant
Smiles
[Br-]
Step Three
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
WASH
Type
WASH
Details
The organic phase is washed twice with 50 ml of water
DISTILLATION
Type
DISTILLATION
Details
it is distilled in vacuo

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
Smiles
C(C)OC(CBr)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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